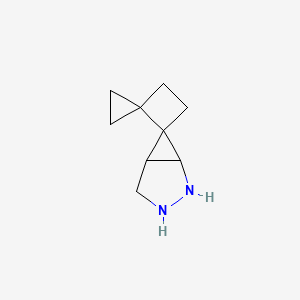
CID 122129576
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 122129576” is known as Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane]. It has a molecular formula of C9H14N2 and a molecular weight of 150.221 g/mol . This compound is characterized by its unique dispiro structure, which includes two cyclobutane rings and a diazabicyclohexane core.
Méthodes De Préparation
The synthesis of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves several steps. One common method includes the reaction of cyclobutanone with hydrazine to form the diazabicyclohexane core. This intermediate is then reacted with another cyclobutanone molecule under specific conditions to form the final dispiro compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Analyse Des Réactions Chimiques
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the diazabicyclohexane core.
Applications De Recherche Scientifique
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its unique structure.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
Comparaison Avec Des Composés Similaires
Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] can be compared with other similar compounds such as:
- Spiro[cyclobutane-1,2’-[2,3]diazabicyclo[3.1.0]hexane]
- Dispiro[cyclobutane-1,3’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane]
These compounds share similar structural features but differ in the positioning of the cyclobutane rings and the diazabicyclohexane core. The unique dispiro structure of CID 122129576 provides it with distinct chemical and physical properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
InChI |
InChI=1S/C9H14N2/c1-2-8(1)3-4-9(8)6-5-10-11-7(6)9/h6-7,10-11H,1-5H2 |
Clé InChI |
GIBRGBMUSDMHIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCC23C4C3NNC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



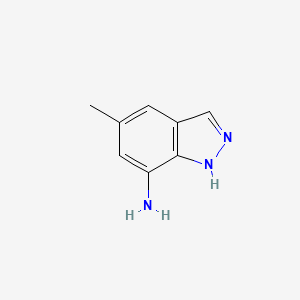

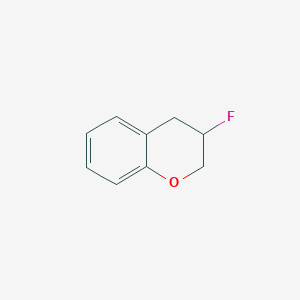
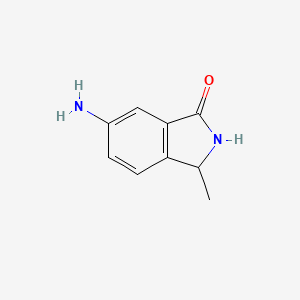
![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)


![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)

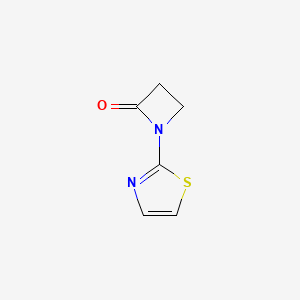
![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)

